Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate
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Overview
Description
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure includes a heptadecan-9-yl group, a hydroxyethyl group, and an undecan-3-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate typically involves multiple steps. One common method includes the esterification of heptadecan-9-yl alcohol with a suitable carboxylic acid derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid metabolism and as a model compound for studying membrane interactions.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets include membrane proteins and lipid rafts, which play a crucial role in cellular signaling and transport .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Octanoic acid, 8-[(2-hydroxyethyl)amino]-, 1-octylnonyl ester
- Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to integrate into lipid bilayers and facilitate drug delivery sets it apart from other similar compounds. Additionally, its structural complexity allows for a wide range of chemical modifications, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C42H83NO5 |
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Molecular Weight |
682.1 g/mol |
IUPAC Name |
undecan-3-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C42H83NO5/c1-5-9-12-15-18-23-30-39(8-4)47-41(45)33-26-21-28-35-43(37-38-44)36-29-22-27-34-42(46)48-40(31-24-19-16-13-10-6-2)32-25-20-17-14-11-7-3/h39-40,44H,5-38H2,1-4H3 |
InChI Key |
KCXISECQCKFBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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